molecular formula C12H17NOS B13253409 N-(2-methoxyphenyl)thian-4-amine

N-(2-methoxyphenyl)thian-4-amine

Cat. No.: B13253409
M. Wt: 223.34 g/mol
InChI Key: UUCAAJCIJCCSMU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)thian-4-amine is an organic compound with the molecular formula C12H17NOS. It is a thian-4-amine derivative with a methoxyphenyl group attached to the nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)thian-4-amine typically involves the reaction of 2-methoxyaniline with thian-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and scalability, making it possible to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxyphenyl)thian-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)thian-4-amine
  • N-(2-methoxyphenyl)thian-2-amine
  • N-(2-methoxyphenyl)thian-3-amine

Uniqueness

N-(2-methoxyphenyl)thian-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the thian-4-amine backbone make it particularly interesting for research in various fields.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)thian-4-amine

InChI

InChI=1S/C12H17NOS/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

UUCAAJCIJCCSMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCSCC2

Origin of Product

United States

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